3-Bromo-2,6-difluorobenzoyl chloride
Overview
Description
3-Bromo-2,6-difluorobenzoyl chloride is a useful research compound. Its molecular formula is C7H2BrClF2O and its molecular weight is 255.44 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-Bromo-2,6-difluorobenzoyl chloride is the benzylic position of aromatic compounds . The benzylic position is a carbon atom that is adjacent to the aromatic ring and is particularly reactive due to the resonance stabilization provided by the ring .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, which is a species rich in electrons, attacks an electrophilic carbon at the benzylic position. This results in the substitution of the bromine atom in the this compound with the nucleophile .
Biochemical Pathways
The interaction of this compound with its targets affects the biochemical pathways of aromatic compounds. The nucleophilic substitution at the benzylic position can lead to the formation of new compounds with different properties. These new compounds can then participate in various biochemical reactions, leading to downstream effects .
Pharmacokinetics
Its bioavailability would depend on factors such as the route of administration and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific nucleophile that it reacts with. The resulting compound can have various effects, ranging from activating or inhibiting certain enzymes to modulating the function of proteins or DNA .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity. Additionally, the presence of other reactive species can influence the compound’s stability and its ability to reach its target .
Properties
IUPAC Name |
3-bromo-2,6-difluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O/c8-3-1-2-4(10)5(6(3)11)7(9)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEKTFNTUYRFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.